

# DFT and TD-DFT computational studies of Boron subphthalocyanine chloride

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A Comprehensive Guide to DFT and TD-DFT Computational Studies of **Boron Subphthalocyanine Chloride** 

Boron subphthalocyanine chloride (B-SubPc-Cl) is a cone-shaped macrocyclic compound that has garnered significant interest in the field of organic electronics for its potential applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1] Its unique electronic and optical properties, stemming from its  $14 \pi$ -electron aromatic system, make it a compelling subject for both experimental and theoretical investigations.[1] Computational studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have proven to be invaluable tools for understanding the structure-property relationships of B-SubPc-Cl and for predicting the properties of its derivatives.[2][3]

This guide provides a comparative overview of the computational studies on B-SubPc-Cl, presenting key data in a structured format, detailing the common experimental protocols, and visualizing the computational workflow and conceptual relationships. This information is intended for researchers, scientists, and drug development professionals working with or interested in the computational chemistry of phthalocyanines and related molecules.

### **Data Presentation: A Comparative Analysis**

The following tables summarize the key quantitative data obtained from various DFT and TD-DFT studies on B-SubPc-Cl. These parameters are crucial for understanding the molecule's geometry, electronic structure, and optical properties.



Table 1: Ground-State Geometry of Boron Subphthalocyanine Chloride

Parameter	B3LYP/6-31G*	B3LYP/6-311G
B-Cl Bond Length (Å)	1.854[4]	1.86[4]
B-Np Bond Length (Å)	1.481[4]	1.48[4]
Bowl Depth (Å)	2.310[4]	-

Np refers to the pyrrole nitrogen atoms.

Table 2: Electronic Properties of Boron Subphthalocyanine Chloride

Parameter	Functional/Basis Set	Value (eV)
HOMO Energy	DFT B3LYP/6-31G	-
LUMO Energy	DFT B3LYP/6-31G	-
HOMO-LUMO Gap	DFT B3LYP/6-31G*	2.0 - 2.1[1]
Ionization Potential	DFT	-
Electron Affinity	DFT	-

Table 3: Simulated UV-Vis Absorption Spectra of Boron Subphthalocyanine Chloride

Functional	Basis Set	Solvent	Q-band λmax (nm)	B-band (Soret) λmax (nm)
TD-DFT B3LYP	6-31+G(d,p)	Chloroform	~570[5]	~350[5]
TD-DFT CAM- B3LYP	-	-	Qualitatively useful peak separation[6]	Qualitatively useful peak separation[6]
TD-DFT ωB97XD	-	-	Close to experimental values[7]	-



Note: The exact values for HOMO/LUMO energies and Ionization Potential/Electron Affinity were not consistently reported across the initial search results in a comparable format.

# **Experimental Protocols: Computational Methodologies**

The following section details the typical computational methodologies employed in the DFT and TD-DFT studies of B-SubPc-Cl. These protocols are a synthesis of the methods described in the cited research articles.

- 1. Geometry Optimization:
- Objective: To find the lowest energy (most stable) structure of the B-SubPc-Cl molecule.
- Method: DFT calculations are performed to optimize the molecular geometry.
- Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used.[8][9]
- Basis Sets: The 6-31G\* or 6-311G basis sets are frequently employed to balance computational cost and accuracy.[4][8]
- Software: Gaussian 16 is a widely used software package for these calculations.
- Dispersion Correction: Grimme's D3 dispersion correction with Becke-Johnson damping
  (D3BJ) is often included to account for non-covalent interactions.[8]
- 2. Electronic Properties Calculation:
- Objective: To determine the electronic structure, including molecular orbital energies (HOMO, LUMO) and the HOMO-LUMO gap.
- Method: Single-point energy calculations are performed on the optimized geometry using DFT.
- Analysis: The output provides information on the distribution and energies of the frontier molecular orbitals, which are crucial for understanding the molecule's reactivity and



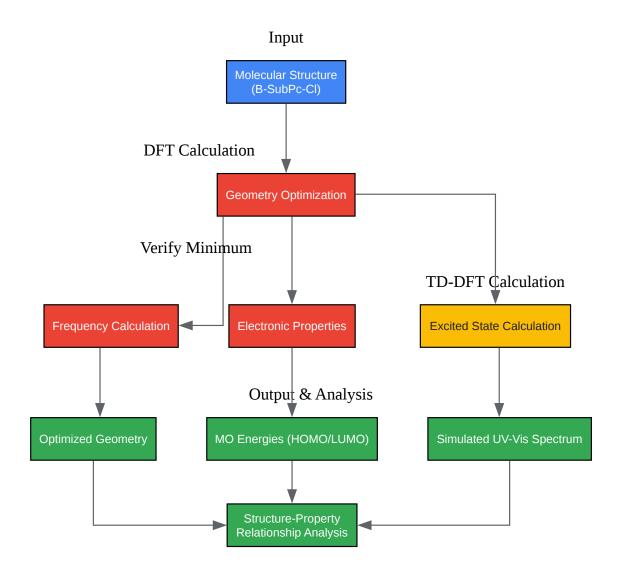
electronic behavior.[1]

- 3. UV-Vis Spectra Simulation:
- Objective: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.
- Method: TD-DFT calculations are performed on the optimized ground-state geometry.[10][11]
- Functionals: A range of functionals are used, including B3LYP, CAM-B3LYP, and ωB97XD, to simulate the UV-Vis spectra.[5][6][7] The choice of functional can significantly impact the accuracy of the predicted excitation energies.
- Solvation Effects: To mimic experimental conditions, solvent effects are often included using a polarizable continuum model (PCM).[10][11]
- Analysis: The calculations yield excitation energies (wavelengths), oscillator strengths
   (intensities), and the contributions of different molecular orbital transitions to each absorption
   band (e.g., Q-band and B-band).[10]

## **Mandatory Visualization**

The following diagrams illustrate the computational workflow and the relationships between different aspects of DFT and TD-DFT studies of **Boron subphthalocyanine chloride**.

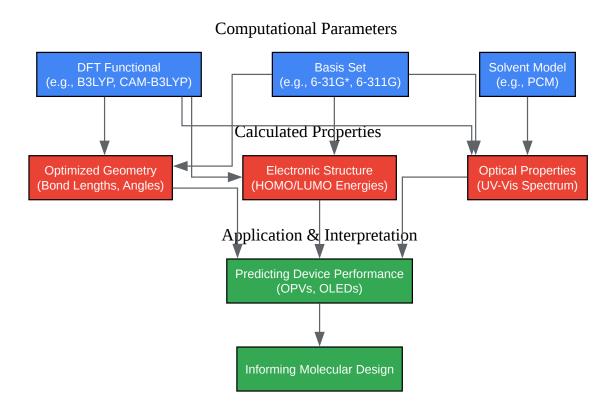




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Caption: Computational workflow for DFT and TD-DFT studies of B-SubPc-Cl.





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Caption: Relationships between computational parameters and predicted properties.

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